1-(4-Cyanophenyl)guanidine nitrate
Overview
Description
1-(4-Cyanophenyl)guanidine nitrate is a chemical compound with the molecular formula C₈H₉N₅O₃. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a guanidine group attached to a cyanophenyl ring, with a nitrate counterion.
Preparation Methods
The synthesis of 1-(4-Cyanophenyl)guanidine nitrate typically involves the reaction of 4-cyanophenylamine with a guanidine precursor. One common method is the reaction of 4-cyanophenylamine with S-methylisothiourea, followed by deprotection to yield the free guanidine . Industrial production methods may involve the use of thiourea derivatives as guanidylating agents, utilizing coupling reagents or metal-catalyzed guanidylation .
Chemical Reactions Analysis
1-(4-Cyanophenyl)guanidine nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The guanidine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Cyanophenyl)guanidine nitrate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Cyanophenyl)guanidine nitrate involves its interaction with specific molecular targets. The guanidine group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules such as DNA and proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Cyanophenyl)guanidine nitrate can be compared with other guanidine derivatives, such as:
N-(4-Cyanophenyl)guanidine: Similar in structure but lacks the nitrate counterion.
2-Aminoimidazolines: Cyclic guanidines with different ring structures.
2-Amino-1,4,5,6-tetrahydropyrimidines: Another class of cyclic guanidines with distinct biological activities.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(4-Cyanophenyl)guanidine nitrate, with the molecular formula and a molecular weight of approximately 218.20 g/mol, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its enzymatic inhibition, potential therapeutic applications, and structural comparisons with similar compounds.
Chemical Structure and Properties
The compound features a guanidine functional group attached to a cyanophenyl moiety. Its unique structure contributes to its solubility in polar solvents and potential reactivity, making it a candidate for various biological applications. The presence of both the guanidine and cyano groups enhances its interaction with biological targets.
Enzymatic Inhibition
This compound has been identified as an inhibitor in enzymatic processes. Research indicates that it may modulate the activity of specific enzymes, which is crucial for understanding its pharmacological properties. The compound's interactions with enzymes can lead to significant biological effects, including:
- Antitumor Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation. The potential for this compound to exhibit antitumor effects is supported by studies indicating that structurally similar guanidines possess anticancer properties.
- Antimicrobial Activity : The compound may also show antimicrobial effects, which are common among guanidine derivatives. This suggests that it could be explored for therapeutic applications in treating infections.
The mechanism of action involves the compound's ability to bind to specific enzymes, potentially inhibiting their activity. Such interactions are vital for understanding how this compound can influence cellular pathways related to apoptosis (programmed cell death) and cell proliferation.
Comparative Analysis with Similar Compounds
A comparison of this compound with other guanidine derivatives reveals its unique properties and potential advantages:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
1-(2-Methyl-5-nitrophenyl)guanidine nitrate | C₈H₈N₄O₃ | 0.74 |
N,N-Diphenylguanidine Monohydrobromide | C₁₁H₁₃BrN₄ | 0.69 |
6-Nitro-1H-benzo[d]imidazol-2-amine | C₈H₈N₄O₂ | 0.73 |
N-Phenylimidodicarbonimidic diamide | C₈H₈N₄ | 0.63 |
The structural uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of guanidine derivatives, providing insights into their therapeutic potentials:
- Anticancer Studies : Research has demonstrated that certain guanidine derivatives can induce oxidative stress-mediated apoptosis in cancer cells through the generation of reactive oxygen species (ROS). For instance, studies on related compounds have shown upregulation of apoptosis markers such as caspase-3 in treated cells .
- Antimicrobial Studies : Other studies have highlighted the antimicrobial efficacy of guanidines against various pathogens, suggesting a broad spectrum of activity that could be harnessed for clinical use .
- Mechanistic Insights : Investigations into the binding affinities of these compounds with target enzymes have revealed crucial interactions that underpin their biological effects, emphasizing the need for further research into their mechanisms .
Properties
IUPAC Name |
2-(4-cyanophenyl)guanidine;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.HNO3/c9-5-6-1-3-7(4-2-6)12-8(10)11;2-1(3)4/h1-4H,(H4,10,11,12);(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMGTEYSZCHJBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=C(N)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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